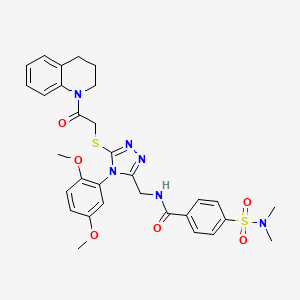

![molecular formula C7H13NO B3003940 3-Aminospiro[3.3]heptan-1-ol CAS No. 1936644-16-4](/img/structure/B3003940.png)

3-Aminospiro[3.3]heptan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

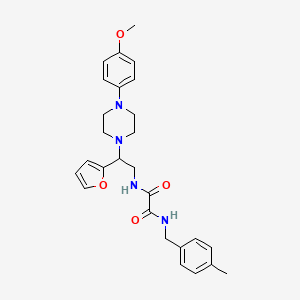

3-Aminospiro[3.3]heptan-1-ol is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that are joined at a single atom. The spiro[3.3]heptane skeleton is a key structural motif in this class of compounds. Although the provided papers do not directly discuss 3-Aminospiro[3.3]heptan-1-ol, they do provide valuable insights into the synthesis and properties of related spirocyclic compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of spirocyclic compounds is often complex due to the need to form multiple ring systems in a controlled manner. Paper describes the synthesis of four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, starting from 3-oxocyclobutanecarboxylic acid. A key step in the synthesis involves a Lewis acid-catalyzed rearrangement to construct the spiro[3.3]heptane skeleton. This suggests that similar strategies could be employed in the synthesis of 3-Aminospiro[3.3]heptan-1-ol, with modifications to introduce the amino and hydroxyl functional groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often rigid and conformationally restricted. In the case of the compounds synthesized in paper , the spiro[3.3]heptane skeleton mimics glutamate in a variety of restricted conformations. This indicates that 3-Aminospiro[3.3]heptan-1-ol would also likely exhibit a rigid structure, which could be relevant for its interactions with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds can participate in a variety of chemical reactions, depending on their functional groups. While the papers provided do not detail reactions specific to 3-Aminospiro[3.3]heptan-1-ol, they do mention the formation of spiro[(3H)-indole-3,4′-(4′H)-pyrans] through a three-component reaction . This highlights the potential for spirocyclic compounds to be synthesized through multi-component reactions, which could be applicable to the synthesis of 3-Aminospiro[3.3]heptan-1-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures and the nature of their functional groups. The papers do not provide specific data on the properties of 3-Aminospiro[3.3]heptan-1-ol, but the synthesis and structural analysis of related compounds suggest that such molecules would have distinct stereochemical properties and could show interesting biological activity due to their conformational rigidity . The presence of amino and hydroxyl groups in 3-Aminospiro[3.3]heptan-1-ol would also contribute to its solubility, reactivity, and potential for forming hydrogen bonds.

Scientific Research Applications

Synthesis and Structural Analysis

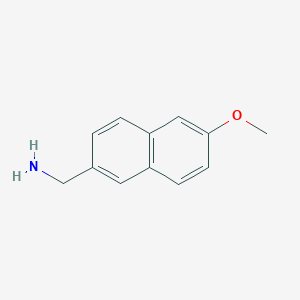

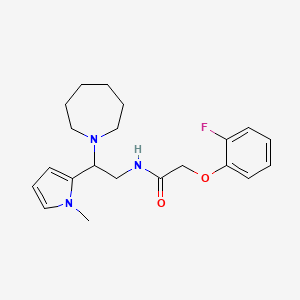

Conformational Analysis and Biological Activity : The synthesis of various spiro[3.3]heptane derivatives, including analogs of glutamic acid and lysine, highlights their potential as biologically active compounds. These derivatives are useful in probing the topologies of different glutamate receptors due to their rigid spirocyclic scaffold, which 'fixes' the aminocarboxylate moiety and carboxylic group in space relative to each other (Radchenko et al., 2008).

Medicinal Chemistry Applications : The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif, including non-flattened amino group-containing building blocks, has been explored. These compounds are significant in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns (Chernykh et al., 2016).

Drug Discovery and ADME Optimization : The synthesis and structural analysis of angular monoprotected diamines based on the spiro[3.3]heptane scaffold have shown their potential as building blocks in drug discovery. The comparison of functional group distances and spatial orientation suggests that certain spiro[3.3]heptane derivatives can be used as restricted surrogates of cis- or trans-substituted cyclohexanes, which can be crucial in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).

Coordination Chemistry and Materials Science

- Transition Metal Coordination : Spirocyclic sulfur and selenium ligands, including derivatives of spiro[3.3]heptane, have been synthesized and characterized. These compounds act as molecular rigid rods in the coordination of transition metal centers, forming various coordination products with copper, cobalt, and nickel, and exhibiting unique magnetic properties. This application is significant in the field of inorganic chemistry and materials science (Petrukhina et al., 2005).

Safety and Hazards

properties

IUPAC Name |

1-aminospiro[3.3]heptan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-5-4-6(9)7(5)2-1-3-7/h5-6,9H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDOPDDVDXQRBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(CC2O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1936644-16-4 |

Source

|

| Record name | 3-aminospiro[3.3]heptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)

![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B3003863.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)